Acetic acid, [(2-nitro-1-phenylethyl)thio]-, methyl ester
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Overview
Description
Acetic acid, [(2-nitro-1-phenylethyl)thio]-, methyl ester is an organic compound that belongs to the class of thioesters It is characterized by the presence of a nitro group attached to a phenylethyl moiety, which is further linked to a thioester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(2-nitro-1-phenylethyl)thio]-, methyl ester can be achieved through several synthetic routes. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further reacted to form the desired thioester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [(2-nitro-1-phenylethyl)thio]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The thioester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of carboxylic acids.
Substitution: Formation of substituted thioesters.
Scientific Research Applications
Acetic acid, [(2-nitro-1-phenylethyl)thio]-, methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, [(2-nitro-1-phenylethyl)thio]-, methyl ester involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thioester group can participate in nucleophilic substitution reactions, leading to the formation of biologically active compounds. These interactions can affect various biochemical pathways, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, phenethyl ester
- Acetic acid, 2-phenylethyl ester
- Phenethyl acetate
Uniqueness
Acetic acid, [(2-nitro-1-phenylethyl)thio]-, methyl ester is unique due to the presence of both a nitro group and a thioester group in its structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
methyl 2-(2-nitro-1-phenylethyl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-16-11(13)8-17-10(7-12(14)15)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPZSQGUPSQDOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC(C[N+](=O)[O-])C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431874 |
Source
|
Record name | Acetic acid, [(2-nitro-1-phenylethyl)thio]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91134-32-6 |
Source
|
Record name | Acetic acid, [(2-nitro-1-phenylethyl)thio]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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